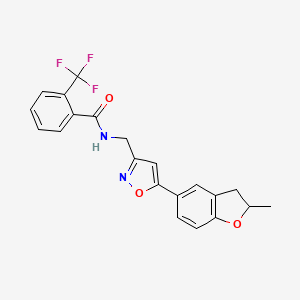

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c1-12-8-14-9-13(6-7-18(14)28-12)19-10-15(26-29-19)11-25-20(27)16-4-2-3-5-17(16)21(22,23)24/h2-7,9-10,12H,8,11H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDBMPWALTZSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features several unique structural elements:

- Dihydrobenzofuran moiety : Provides a framework for biological activity.

- Isoxazole ring : Known for its involvement in various pharmacological activities.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is with a molecular weight of approximately 370.42 g/mol.

Preliminary studies suggest that this compound interacts with specific molecular targets, such as enzymes or receptors. Its unique structure allows for selective binding, modulating biological pathways. Notably, it may exhibit antagonistic effects on serotonin receptors, which could be relevant for therapeutic applications in treating anxiety and depression.

Antidepressant and Anxiolytic Potential

Research indicates that compounds with similar structural features often display antidepressant and anxiolytic properties. The interaction with serotonin receptors suggests a potential role in managing mood disorders. For example, the compound's ability to inhibit serotonin reuptake could enhance serotonin levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.

Case Studies and Research Findings

- Antidepressant Activity : A study exploring the effects of isoxazole derivatives demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels.

- Antimicrobial Efficacy : A series of compounds similar to this compound showed promising results against Staphylococcus aureus and E. coli in vitro. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoxazole Derivative A | Isoxazole ring | Antidepressant |

| Isoxazole Derivative B | Dihydrobenzofuran | Antimicrobial |

| Trifluoromethyl Benzamide C | Trifluoromethyl group | Anticancer |

This table illustrates that while there are similarities in structure among these compounds, the unique combination of dihydrobenzofuran and trifluoromethyl groups in the target compound may confer distinct pharmacological properties not found in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.